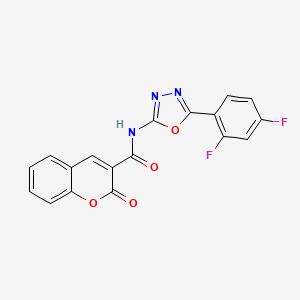

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a coumarin (2-oxo-2H-chromene) core with a 1,3,4-oxadiazole ring substituted at the 5-position with a 2,4-difluorophenyl group. The coumarin moiety is known for its photophysical properties and biological activities, while the 1,3,4-oxadiazole scaffold is frequently explored in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities . The presence of fluorine atoms on the phenyl ring may enhance lipophilicity and influence binding interactions in biological targets, such as kinases or enzymes .

Properties

IUPAC Name |

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9F2N3O4/c19-10-5-6-11(13(20)8-10)16-22-23-18(27-16)21-15(24)12-7-9-3-1-2-4-14(9)26-17(12)25/h1-8H,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYLBAMSWMHUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been identified to interact with several potential targets. These include mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Mode of Action

This can result in altered cellular processes, such as inhibition of cell proliferation or induction of cell death.

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For instance, the mTOR pathway, which is involved in cell growth and proliferation, could be inhibited. Similarly, the EGFR pathway, which plays a role in cell survival and proliferation, might also be affected

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its multiple targets. These effects could include inhibition of cell growth and proliferation, induction of cell death, and alteration of cell differentiation. .

Comparison with Similar Compounds

Compound 169: 4-(1-(4-Chlorobenzyl)-1H-1,2,3-Triazol-4-yl)-N-(4-Fluorophenethyl)-2-Oxo-2H-Chromene-3-Carboxamide

- Key Differences : Replaces the 1,3,4-oxadiazole with a 1,2,3-triazole ring and substitutes the 2,4-difluorophenyl group with a 4-fluorophenethyl chain.

N-[4-[(5-Ethyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl]Phenyl]-6-Methoxy-2-Oxochromene-3-Carboxamide

N-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-3,4-Dihydroisoquinoline-2(1H)-Carboxamide

- Key Differences: Replaces the coumarin moiety with a dihydroisoquinoline system.

Physicochemical Properties

<sup>*</sup>LogP values estimated using fragment-based methods.

Target Compound

- Predicted Activity : The coumarin-oxadiazole hybrid may target serine proteases or kinases, as seen in structurally related compounds . Fluorine atoms could enhance blood-brain barrier penetration .

- ADME Profile : Moderate solubility due to the oxadiazole’s hydrophobicity; metabolic stability expected due to fluorine’s resistance to oxidation.

Analog-Specific Findings

- Tankyrase Inhibitors : Oxadiazole derivatives with methylphenyl groups (e.g., 3-(2,4-difluorophenyl)-2-[1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]quinazolin-4-one) show moderate inhibitory activity (IC50 ~9.3 µM) .

- Antimicrobial Activity : Thiazole-containing oxadiazoles () exhibit moderate antibacterial activity against S. aureus (MIC 32–64 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.